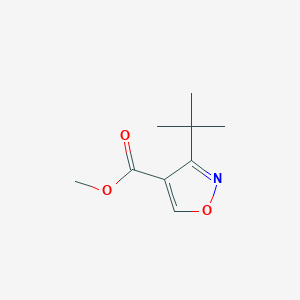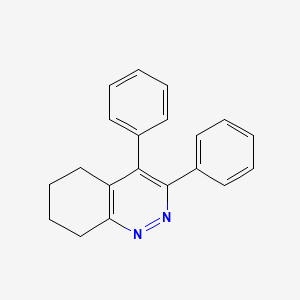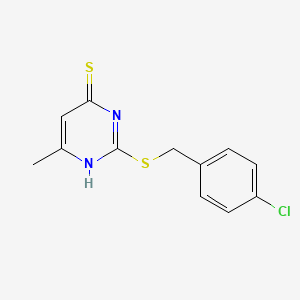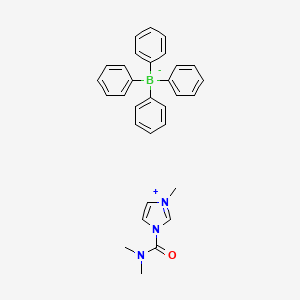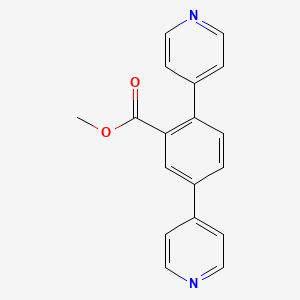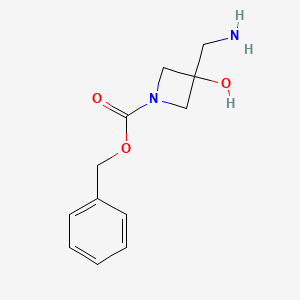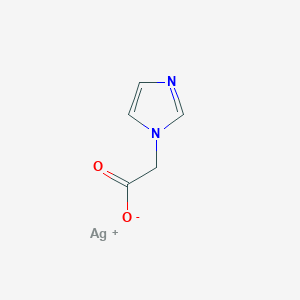
Silver(I) 2-(1H-imidazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver(I) 2-(1H-imidazol-1-yl)acetate is a coordination compound that features a silver ion coordinated to a 2-(1H-imidazol-1-yl)acetate ligand. This compound is of interest due to its potential applications in various fields, including catalysis and medicinal chemistry. The imidazole ring in the ligand provides unique electronic properties, making it a versatile component in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silver(I) 2-(1H-imidazol-1-yl)acetate typically involves the reaction of silver salts with 2-(1H-imidazol-1-yl)acetic acid. A common method includes dissolving silver nitrate in water, followed by the addition of 2-(1H-imidazol-1-yl)acetic acid under stirring conditions. The reaction mixture is then allowed to react at room temperature, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Silver(I) 2-(1H-imidazol-1-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The silver ion can participate in oxidation reactions, where it is reduced to metallic silver.
Substitution: The imidazole ligand can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions can be carried out using other ligands such as phosphines or amines.
Major Products:
Oxidation: Metallic silver and oxidized products of the imidazole ligand.
Substitution: New coordination compounds with different ligands replacing the imidazole ligand.
Wissenschaftliche Forschungsanwendungen
Silver(I) 2-(1H-imidazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including olefin metathesis and coupling reactions.
Biology: Investigated for its antimicrobial properties, particularly against bacterial strains.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other silver-based compounds.
Wirkmechanismus
The mechanism of action of Silver(I) 2-(1H-imidazol-1-yl)acetate involves the interaction of the silver ion with biological molecules. The silver ion can bind to thiol groups in proteins, leading to the disruption of bacterial cell walls and inhibition of enzyme activity. This results in the antibacterial properties of the compound. The imidazole ligand also contributes to the stability and solubility of the compound, enhancing its effectiveness.
Vergleich Mit ähnlichen Verbindungen
Silver(I) acetate: Lacks the imidazole ligand, making it less versatile in coordination chemistry.
Silver(I) 2-(1H-pyridyl)acetate: Similar structure but with a pyridine ring instead of an imidazole ring, leading to different electronic properties.
Silver(I) 2-(1H-benzimidazol-1-yl)acetate: Contains a benzimidazole ring, which provides different steric and electronic effects.
Uniqueness: Silver(I) 2-(1H-imidazol-1-yl)acetate is unique due to the presence of the imidazole ligand, which offers distinct electronic properties and coordination behavior. This makes it a valuable compound in various applications, particularly in catalysis and medicinal chemistry.
Eigenschaften
Molekularformel |
C5H5AgN2O2 |
|---|---|
Molekulargewicht |
232.97 g/mol |
IUPAC-Name |
silver;2-imidazol-1-ylacetate |
InChI |
InChI=1S/C5H6N2O2.Ag/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
BMPRIEOEZRZIFV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CN(C=N1)CC(=O)[O-].[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B11763804.png)
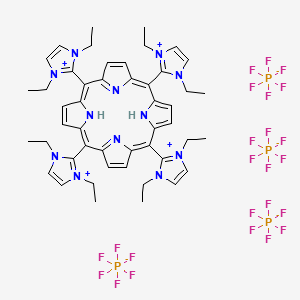
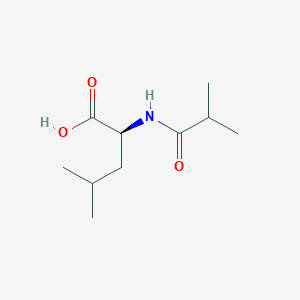
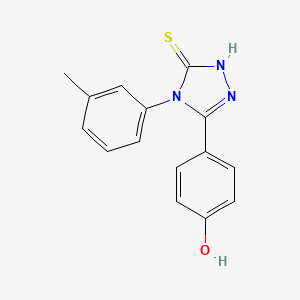
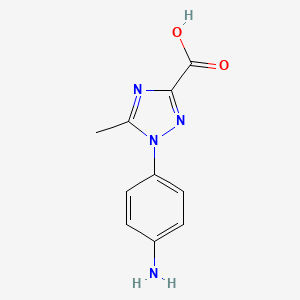
![[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B11763855.png)
![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile](/img/structure/B11763862.png)
